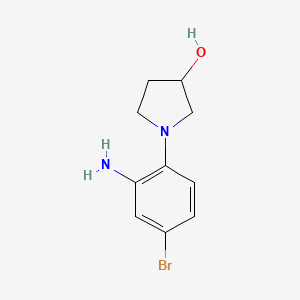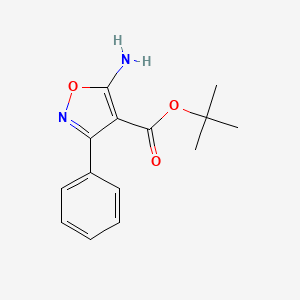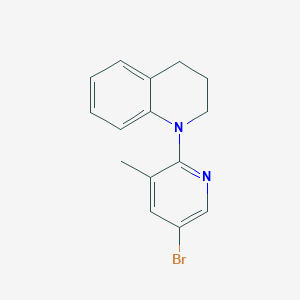
tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate
Vue d'ensemble
Description
tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate: is a chemical compound that features a tert-butyl carbamate protecting group attached to an amino-cyclopropyl moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The tert-butyl group is known for its stability and ease of removal under mild acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cyclopropylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-amino-1-cyclopropylethylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include crystallization, distillation, or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl carbamate group. The reaction is typically carried out at room temperature.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed:
Deprotection: Removal of the tert-butyl group yields 2-amino-1-cyclopropylethylamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides and other complex molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical compounds where protection of the amine group is necessary.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and specialty chemicals.
Material Science: Involved in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the tert-butyl group can be removed under acidic conditions, revealing the free amine for further functionalization.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the cyclopropyl group.
tert-Butyl N-(2-amino-2-phenylethyl)carbamate: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness: tert-Butyl N-(2-amino-1-cyclopropylethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the reactivity and stability of the compound, making it suitable for specific synthetic applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKXVKFAISFJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


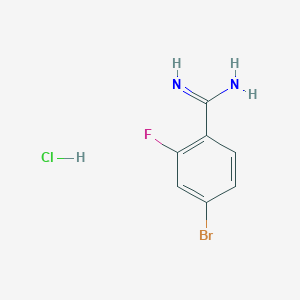
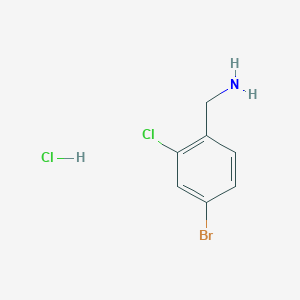

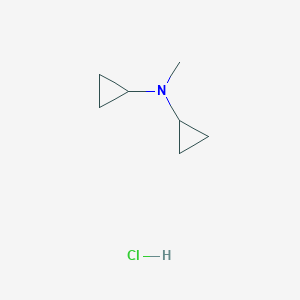

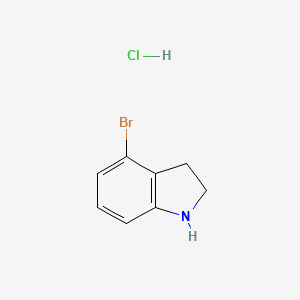
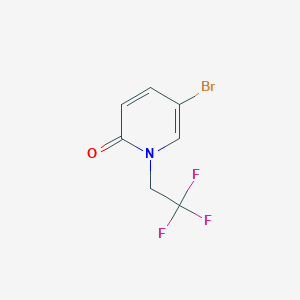
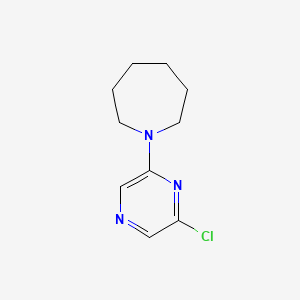
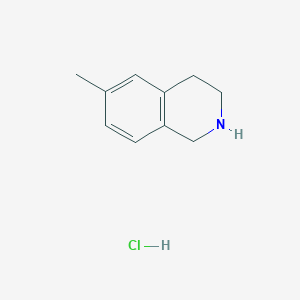
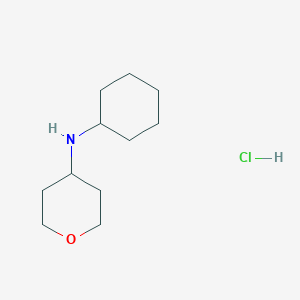
![2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1527811.png)
